Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It emerged as a lead compound from a structure-activity relationship study focusing on optimizing lipophilicity. Compound 36 demonstrated good potency, selectivity, and a favorable pharmacokinetic profile. Preclinical studies in rheumatoid arthritis (RA) models and subsequent histopathological tissue evaluation highlighted its potential as a clinical candidate for treating RA. Further investigations revealed an excellent safety profile, leading to its advancement to Phase 1 clinical trials in healthy volunteers. These trials confirmed its favorable safety and tolerability, along with evidence of good target engagement based on interleukin-2 and tumor necrosis factor-α levels.
Relevance: Compound 36 shares the 2,6-difluorobenzamide core structure with the target compound, 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. The primary difference lies in the substitution at the nitrogen atom. While the target compound features a 5-methyl-1,3-thiazol-2-yl group, Compound 36 possesses a more complex 2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl substituent. This variation likely contributes to the distinct biological activity of Compound 36 as a CRAC channel inhibitor.
Compound Description: NTB451 is a novel compound that exhibits significant inhibitory activity against necroptosis, a form of programmed cell death. It effectively inhibits necroptosis triggered by various stimuli, such as tumor necrosis factor-α and toll-like receptor agonists. Mechanistic studies indicate that NTB451 inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like protein (MLKL), impacting the formation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. Further investigation using small interfering RNA-mediated RIPK1 knockdown, drug affinity responsive target stability assay, and molecular dynamics simulations suggest that RIPK1 is a specific target of NTB451. These studies also highlight a direct interaction between NTB451 and RIPK1. Notably, NTB451 specifically targets necroptosis without affecting nuclear factor-κB activation or apoptotic cell death.
Relevance: NTB451, similar to 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, contains the N-(1,3-thiazol-2-yl)benzamide core structure. This shared motif indicates a potential structural relationship between these compounds despite their distinct biological activities. The key difference lies in the substituent at the 4-position of the benzamide ring. In NTB451, it is a 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl) group, contrasting with the 2,6-difluoro substituents in the target compound. These variations likely contribute to the specific targeting of necroptosis by NTB451.
4-Fluoro-N-indan-2-yl-benzamide (AVE9488)
Compound Description: AVE9488 is a small-molecule compound that enhances endothelial nitric oxide synthase (eNOS) expression and prevents eNOS uncoupling, contributing to its antiatherosclerotic effects. In human endothelial EA.hy 926 cells, AVE9488 demonstrated concentration-dependent enhancement of eNOS promoter activity, with the responsible cis-element localized within the proximal 263 base pairs of the promoter region. RNA interference-mediated knockdown of the transcription factor Sp1, known to regulate eNOS expression, partially reduced basal eNOS promoter activity but did not prevent its activation by AVE9488. Furthermore, treatment with AVE9488 resulted in enhanced vascular eNOS expression in both wild-type C57BL/6J mice and apolipoprotein E-knockout (apoE-KO) mice. Notably, AVE9488 treatment reduced cuff-induced neointima formation in apoE-KO mice but not in eNOS-knockout mice, suggesting that its effect is dependent on eNOS activity. Long-term treatment with AVE9488 reduced atherosclerotic plaque formation in apoE-KO mice, but this effect was absent in apoE/eNOS-double knockout mice. These findings, along with observations of reduced reactive oxygen species generation and enhanced vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin in AVE9488-treated mice, suggest that AVE9488 reverses eNOS uncoupling and enhances eNOS expression, contributing to its vasoprotective properties.
Relevance: AVE9488, like 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide, belongs to the benzamide class of compounds. Both compounds share the central benzamide core structure. The primary difference lies in the substituents on the benzamide ring. While the target compound has fluorine atoms at the 2 and 6 positions and a 5-methyl-1,3-thiazol-2-yl group at the amide nitrogen, AVE9488 features a fluorine atom at the 4 position and an indan-2-yl group at the amide nitrogen. Despite these structural variations, their shared benzamide core suggests a common chemical origin and potential for similar chemical reactivity.
Compound Description: AVE3085 is another small-molecule compound with antiatherosclerotic effects by enhancing eNOS expression and preventing eNOS uncoupling. Similar to AVE9488, it demonstrated concentration-dependent enhancement of eNOS promoter activity in human endothelial EA.hy 926 cells. Long-term treatment with AVE3085 also reduced atherosclerotic plaque formation in apoE-KO mice, although the underlying mechanism is not explicitly described in the provided abstract.
Relevance: AVE3085 shares structural similarities with both AVE9488 and 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide. All three compounds belong to the benzamide class. AVE3085 possesses a 2,2-difluorobenzo[1,3]dioxole-5-carbonyl group instead of the 4-fluorobenzoyl group in AVE9488, but it retains the indan-2-yl group at the amide nitrogen. The presence of the difluorinated aromatic ring in both AVE3085 and the target compound further strengthens their structural connection. Although their biological targets and activities might differ, this structural resemblance suggests potential commonalities in their chemical properties and reactivity.
Compound Description: AMTB acts as a transient receptor potential (TRP) M8 channel inhibitor. It effectively inhibits mild hypothermia-induced endothelium-dependent relaxations in both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rat aortae. This suggests that TRPM8 channels play a role in mediating these relaxations.
Relevance: Although not directly sharing the same core structure, AMTB is considered a related compound to 2,6-difluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide due to its activity on TRP channels. Both compounds demonstrate activity within the broader context of vascular function, albeit through different mechanisms. While the target compound is not directly linked to TRP channels, its structural similarity to other benzamides like AVE9488 and AVE3085, which affect vascular function via eNOS, warrants considering AMTB as a relevant compound for exploring potential interactions with similar biological pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.